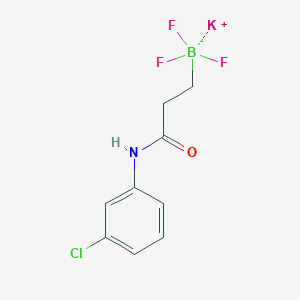

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Description

Structural Elucidation of Potassium (3-((3-Chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Crystallographic Characterization

X-ray Diffraction Analysis of Boron Coordination Geometry

The boron center in this compound adopts a tetrahedral coordination geometry, consistent with the tetravalent nature of the trifluoroborate anion. X-ray diffraction studies of related organotrifluoroborate compounds demonstrate that the boron atom forms four covalent bonds: one carbon-boron bond connecting to the organic moiety and three boron-fluorine bonds. The tetrahedral geometry around boron results in bond angles of approximately 109.5 degrees, as observed in similar trifluoroborate structures.

The carbon-boron bond length in this compound is expected to be within the range of 1.55-1.59 Angstroms, which is characteristic of tricoordinated boron compounds and longer than typical carbon-carbon bonds. The boron-fluorine bonds in the trifluoroborate framework exhibit shorter bond lengths, typically ranging from 1.35-1.40 Angstroms, reflecting the strong electronegativity difference between boron and fluorine atoms. Analysis of the molecular geometry reveals that the propyl chain connecting the aromatic ring to the trifluoroborate group adopts an extended conformation to minimize steric interactions.

The crystallographic data for related compounds, such as potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate, provide valuable insights into the expected structural parameters. The molecular formula C₉H₉BClF₃KNO with a molecular weight of approximately 289 grams per mole indicates a compact molecular structure with efficient packing arrangements in the solid state.

Intermolecular Interactions in Solid-State Packing

The solid-state packing of this compound is governed by a complex network of intermolecular interactions that include ionic contacts, hydrogen bonding, and weak van der Waals forces. Studies of aryltrifluoroborate potassium salts reveal that these compounds typically form layered crystal structures characterized by distinct hydrophobic and hydrophilic regions. The potassium cations interact primarily with the fluorine atoms of the trifluoroborate anions, creating extensive ionic networks that provide structural stability.

The layered architecture observed in trifluoroborate salts can be classified as either single-sheet or double-sheet arrangements depending on the mutual orientation of potassium cations. In compounds with halogen substituents on the aromatic ring, such as the 3-chlorophenyl derivative under investigation, the chlorine atoms participate in halogen bonding interactions that contribute to the overall crystal stability. These interactions include chlorine-fluorine contacts and chlorine-aromatic ring interactions that influence the preferred packing motifs.

The presence of the amide functional group in the propyl chain introduces additional hydrogen bonding possibilities, with the carbonyl oxygen and amide nitrogen serving as hydrogen bond acceptor and donor sites, respectively. These interactions create additional stabilization in the crystal lattice and influence the overall thermal stability of the compound. The combination of ionic interactions, hydrogen bonding, and halogen bonding results in a three-dimensional network that exhibits characteristic platelike crystal morphology with a tendency for stratification parallel to the layer planes.

Electronic Structure Analysis

Hybridization State of Boron Center

The boron center in this compound exhibits sp³ hybridization, consistent with its tetrahedral coordination geometry. This hybridization state results from the formation of four equivalent hybrid orbitals that accommodate the four bonding pairs around the boron atom. The transition from the typical sp² hybridization observed in neutral trivalent boron compounds to sp³ hybridization in the trifluoroborate anion reflects the acquisition of an additional electron pair and the formation of the fourth bond.

In neutral boron trifluoride and related compounds, boron typically exhibits sp² hybridization with a trigonal planar geometry and an empty p-orbital. However, the formation of the trifluoroborate anion involves the occupation of this empty p-orbital, leading to the tetrahedral sp³ hybridized state. This change in hybridization significantly affects the electronic properties of the boron center, transforming it from an electron-deficient Lewis acid to an electron-sufficient anionic center.

The sp³ hybridization of boron in the trifluoroborate framework results in equal sharing of electron density among the four hybrid orbitals, creating a symmetrical electronic environment around the boron center. This electronic configuration contributes to the stability of the trifluoroborate anion and influences its reactivity patterns in various chemical transformations. Nuclear magnetic resonance studies of similar compounds show characteristic boron-11 chemical shifts that reflect this tetrahedral coordination environment.

Charge Distribution in Trifluoroborate Anion

The charge distribution within the trifluoroborate anion of this compound is characterized by a delocalized negative charge that is primarily concentrated on the fluorine atoms. Computational studies using density functional theory methods reveal that the fluorine atoms bear significant negative charge density due to their high electronegativity compared to boron. This charge distribution pattern creates multiple sites for electrostatic interactions with positively charged species, particularly the potassium cations in the crystal lattice.

The carbon-boron bond in the organotrifluoroborate framework exhibits partial ionic character, with electron density shifted toward the more electronegative boron center. However, the overall charge distribution is dominated by the highly polar boron-fluorine bonds, which create a significant dipole moment within the anion. The asymmetric nature of the organic substituent introduces additional complexity to the charge distribution, with the electron-withdrawing chlorine substituent on the aromatic ring influencing the overall electronic properties of the molecule.

Analysis of the molecular electrostatic potential reveals regions of high negative charge density associated with the fluorine atoms and the carbonyl oxygen of the amide group. These electronegative regions serve as preferred sites for intermolecular interactions and coordination with metal cations. The charge distribution pattern also influences the hydrolysis behavior of the compound, as electron density variations affect the susceptibility of the boron-fluorine bonds to nucleophilic attack by water molecules.

The following table summarizes key structural parameters derived from related organotrifluoroborate compounds:

Properties

IUPAC Name |

potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYGGFLESBOHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-16-0 | |

| Record name | Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-chlorophenylamine with a suitable boron reagent under controlled conditions. The reaction conditions often include the use of a strong base and a solvent such as tetrahydrofuran (THF). The product is then purified through crystallization techniques .

Industrial production methods for organotrifluoroborates generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate serves as an important intermediate in the synthesis of complex organic molecules. Its applications include:

- Pharmaceuticals : Used in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting specific biological pathways.

- Agrochemicals : Employed in developing pesticides and herbicides that require specific molecular configurations for efficacy.

Table 1: Examples of Synthetic Reactions Involving Potassium Trifluoroborates

Biological Research

The derivatives of this compound are being explored for various biological activities:

- Enzyme Inhibition : Studies indicate potential for inhibiting specific enzymes linked to diseases.

- Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various pathogens.

Case Study Example :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trifluoroborates exhibit significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic properties:

- Drug Development : Ongoing research aims to identify new drug candidates based on its structure and reactivity.

- Targeted Therapies : The compound's specificity allows for the design of targeted therapies, particularly in oncology.

Industrial Applications

In industry, this compound is utilized for:

- Specialty Chemicals Production : Its stability makes it suitable for producing high-value specialty chemicals.

- Material Science : Investigated for use in developing new materials with unique properties.

Mechanism of Action

The mechanism by which potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate exerts its effects involves its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group serves as a stable reservoir for the reactive boronate form, which can then participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants in the system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Potassium (3-((2-Chlorophenyl)amino)-3-oxopropyl)trifluoroborate

- Molecular Formula: C₉H₉BClF₃KNO (identical to the 3-chloro analog).

- Molecular Weight : 289.54 g/mol .

- Key Difference : The chlorine substituent is at the 2-position of the phenyl ring instead of the 3-position. This positional isomerism may influence electronic effects, altering reactivity in cross-coupling reactions. For example, steric hindrance near the boron center could affect catalytic efficiency .

Potassium (3-((4-Chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Halogen Substituent Variations

Potassium (3-((3-Bromophenyl)amino)-3-oxopropyl)trifluoroborate

- Molecular Formula: C₉H₉BBrF₃KNO.

- Molecular Weight : ~328.44 g/mol (estimated).

- Key Difference: Bromine replaces chlorine at the 3-position. The larger atomic radius of bromine increases steric bulk and polarizability, which may enhance reactivity in certain catalytic systems but reduce solubility in non-polar solvents .

Nitro-Substituted Analogs

Potassium Trifluoro(3-((3-Nitrophenyl)amino)-3-oxopropyl)borate

- Molecular Formula : C₉H₉BF₃KN₂O₃.

- Molecular Weight : 300.08 g/mol .

- Key Difference: A nitro group (-NO₂) at the 3-position introduces strong electron-withdrawing effects, significantly enhancing the electrophilicity of the boron center. This property is advantageous in reactions requiring high oxidative stability but may limit compatibility with reducing agents .

Potassium Trifluoro(3-((4-Nitrophenyl)amino)-3-oxopropyl)borate

- Molecular Formula : C₉H₉BF₃KN₂O₃.

- Molecular Weight : 300.08 g/mol .

- Key Difference : The nitro group at the 4-position provides para-directing effects, which can stabilize intermediates in aromatic substitution reactions. However, its strong electron-withdrawing nature may reduce solubility compared to chloro analogs .

Functional Group Variations in Trifluoroborate Salts

Potassium (3-(tert-Butoxy)-3-oxopropyl)trifluoroborate

- Molecular Formula : C₇H₁₁BF₃KO₃.

- Molecular Weight : 256.07 g/mol .

- Key Difference: A tert-butoxy group replaces the chlorophenylamide moiety. This modification increases hydrophobicity, making the compound more suitable for reactions in non-aqueous media. The tert-butyl group also enhances steric protection of the boron center, improving shelf life .

Comparative Data Table

Biological Activity

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic organic chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

The compound is characterized by the following molecular formula: . Its structure includes a trifluoroborate group, which enhances its reactivity and stability in biological systems. The presence of the chlorophenyl group is significant for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing boron, such as potassium trifluoroborates, exhibit antimicrobial properties. These compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them suitable candidates for developing new antibiotics. For instance, a novel class of boron-based antibacterials has shown effectiveness against gram-negative bacteria .

Antitumor Activity

Research has demonstrated that boron-containing compounds can possess antitumor activity. The mechanism often involves the inhibition of key enzymes in cancer metabolism or induction of apoptosis in cancer cells. This compound may act similarly by targeting specific pathways involved in tumor growth .

Enzyme Inhibition

The Lewis acidic character of boron allows it to interact with various biomolecules, including enzymes. In particular, the trifluoroborate moiety can form reversible complexes with amino acids at enzyme active sites, potentially inhibiting their function. This property is valuable for designing enzyme inhibitors for therapeutic applications .

Synthesis and Reactivity

This compound can be synthesized using established protocols for creating organotrifluoroborates. The synthesis typically involves nucleophilic substitution reactions where the trifluoroborate acts as a stable electrophile, facilitating the formation of various derivatives that may exhibit enhanced biological activities .

Study 1: Antimicrobial Activity Assessment

In a comparative study, potassium organotrifluoroborates were tested against several bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests their potential as alternatives in treating resistant bacterial infections.

Study 2: Antitumor Mechanisms

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. Mechanistic investigations indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Borylation : Reacting the precursor (e.g., 3-((3-chlorophenyl)amino)-3-oxopropyl halide) with borane-THF at 0°C to form a borane intermediate.

Fluorination : Treating the intermediate with potassium hydrogen fluoride (KHF₂) in methanol to generate the trifluoroborate moiety .

Purification : Isolation via solvent evaporation, followed by recrystallization or column chromatography.

- Key Parameters : Temperature control during borylation (≤0°C to avoid side reactions), stoichiometric excess of KHF₂ (1.5–2.0 equivalents), and inert atmosphere (argon/nitrogen) to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the 3-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the propylamide backbone (δ ~2.5–3.5 ppm for CH₂ groups) .

- ¹¹B NMR : A quartet near δ -2.1 ppm (J = 37.5 Hz) confirms the trifluoroborate group .

- HRMS : Validate molecular weight (e.g., [M-K]⁻ ion for C₉H₈BClF₃NO⁻ expected at m/z 282.03) .

- IR : Look for amide C=O stretch (~1650 cm⁻¹) and B-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during synthesis (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Isotopic Splitting : Check for naturally occurring ¹⁰B/¹¹B isotopic effects, which may cause minor splitting in ¹H or ¹⁹F NMR signals .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted borane intermediates) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Pre-activation : Pre-mix with Pd catalysts (e.g., Pd(OAc)₂) and ligands (SPhos) to enhance transmetallation efficiency .

- Solvent Selection : Use polar aprotic solvents (DMF, THF) with aqueous bases (K₂CO₃) to stabilize the trifluoroborate anion .

- Temperature : Reactions often proceed at 60–80°C; higher temperatures may degrade the boron-amide linkage .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s stability and reactivity?

- Methodological Answer :

- Steric Effects : The 3-chloro substituent reduces rotational freedom in the phenyl ring, potentially stabilizing transition states in cross-coupling reactions .

- Electronic Effects : The electron-withdrawing Cl group enhances the electrophilicity of the boron center, increasing reactivity toward nucleophiles. Monitor via Hammett substituent constants (σₚ = +0.37 for Cl) .

- Stability : Chlorine’s inductive effect may accelerate hydrolysis; store under anhydrous conditions at -20°C .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported yields for this compound across literature?

- Methodological Answer :

- Reagent Purity : Ensure borane-THF is fresh (degradation produces BH₃·THF oligomers, reducing reactivity) .

- Moisture Control : Trace water hydrolyzes intermediates; use molecular sieves or anhydrous solvents .

- Scale Effects : Small-scale syntheses (<1 mmol) may report inflated yields; reproduce at >5 mmol for industrial relevance .

Q. What are the best practices for validating the compound’s purity in catalytic applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.